

Pharmacokinetics of Indole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-[1-(Dimethylamino)ethyl]indole

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Disclaimer: This technical guide details the pharmacokinetics of α -[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol (DIIM), a compound structurally related to **2-[1-(Dimethylamino)ethyl]indole**. Extensive literature searches revealed no publicly available pharmacokinetic data for **2-[1-(Dimethylamino)ethyl]indole**. The following information on DIIM is presented as a comprehensive case study for researchers, scientists, and drug development professionals interested in the pharmacokinetic profiles of complex indole derivatives.

Introduction

This document provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of the hypoglycemic agent α -[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, referred to as DIIM (Sandoz compound 59-801).

Understanding the pharmacokinetic profile of indole-based compounds is crucial for the development of safe and effective therapeutics.

Pharmacokinetic Profile of DIIM

The pharmacokinetics of DIIM have been investigated in various species, including humans, rats, dogs, and monkeys. The compound is characterized by rapid and nearly complete absorption following oral administration.

Absorption

Following oral administration, DIIM is rapidly absorbed from the gastrointestinal tract.^{[1][2]} In healthy male volunteers, peak blood concentrations of both total radioactivity and the parent drug were achieved within approximately one hour of dosing.^[2] The bioavailability of DIIM is high, with estimates suggesting 98-99% absorption, indicating minimal first-pass metabolism.^[2]

Distribution

Studies in rats have shown that DIIM undergoes rapid and extensive distribution into tissues.^[2] Interestingly, in both rats and humans, an increase in the administered dose resulted in a less than proportional increase in blood concentrations of the drug.^{[1][2]} This phenomenon is likely attributable to an increase in the volume of distribution with increasing doses, as the metabolism and excretion patterns appear to be dose-independent.^{[1][2]}

Metabolism

DIIM is partially metabolized before being excreted.^{[1][2]} The primary metabolic pathway is conjugation with glucuronic acid.^{[1][2]} A minor metabolic route involves the oxidation of the indole ring.^{[1][2]} In humans, approximately 40% of the administered dose is recovered as the unchanged parent drug, primarily in the urine.^{[1][2]}

Excretion

The excretion of DIIM and its metabolites occurs predominantly through the kidneys. In humans, the renal to fecal excretion ratio is approximately 80:20.^{[1][2]} The recovery of the administered radioactive dose was almost complete within the experimental period.^{[1][2]}

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of DIIM in various species.

Table 1: Elimination Half-Life of DIIM

| Species | Dose | Unchanged Drug Half-Life (h) | Total Radioactivity Half-Life (h) |
|---------|----------------|------------------------------|-----------------------------------|
| Human | 50 mg & 200 mg | 25 - 30 | 33 - 35 |
| Rat | - | 1.4 (dose-independent) | - |
| Dog | - | 4.1 - 7.2 (dose-dependent) | - |
| Monkey | - | 2.1 - 4.5 (dose-dependent) | - |

Data sourced from Tse et al., 1987.[\[1\]](#)[\[2\]](#)

Table 2: Excretion of DIIM in Humans (50 mg dose)

| Route | Percentage of Dose |
|-------|--------------------|
| Renal | ~80% |
| Fecal | ~20% |

Data sourced from Tse et al., 1987.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The pharmacokinetic studies of DIIM involved the administration of radiolabeled compounds to track their disposition.

Human Pharmacokinetic Study

- Subjects: Healthy male volunteers.
- Dosing: Single oral doses of 50 mg or 200 mg of ¹⁴C-labeled DIIM.
- Sample Collection: Blood and excreta (urine and feces) were collected at various time points.

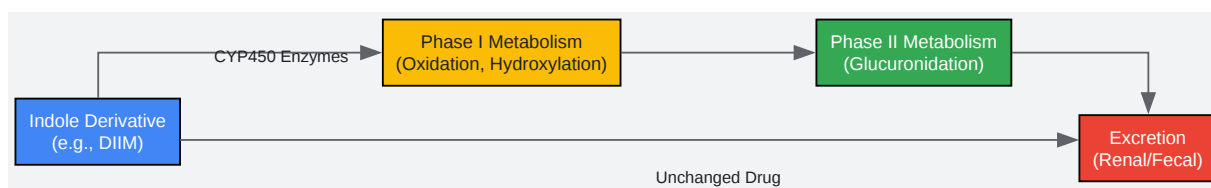
- Analysis: Samples were analyzed for total radioactivity and for the concentration of the unchanged parent drug. The specific analytical methods were not detailed in the provided search results, but would have likely involved techniques such as liquid scintillation counting for total radioactivity and high-performance liquid chromatography (HPLC) coupled with a radioactivity detector for the parent drug.

Animal Pharmacokinetic Studies

- Species: Rats, dogs, and monkeys.
- Dosing: Oral administration of ^{14}C -labeled DIIM.
- Observations: Similar to the human studies, blood and excreta were analyzed to determine the pharmacokinetic parameters.

Metabolic Pathways and Experimental Workflows

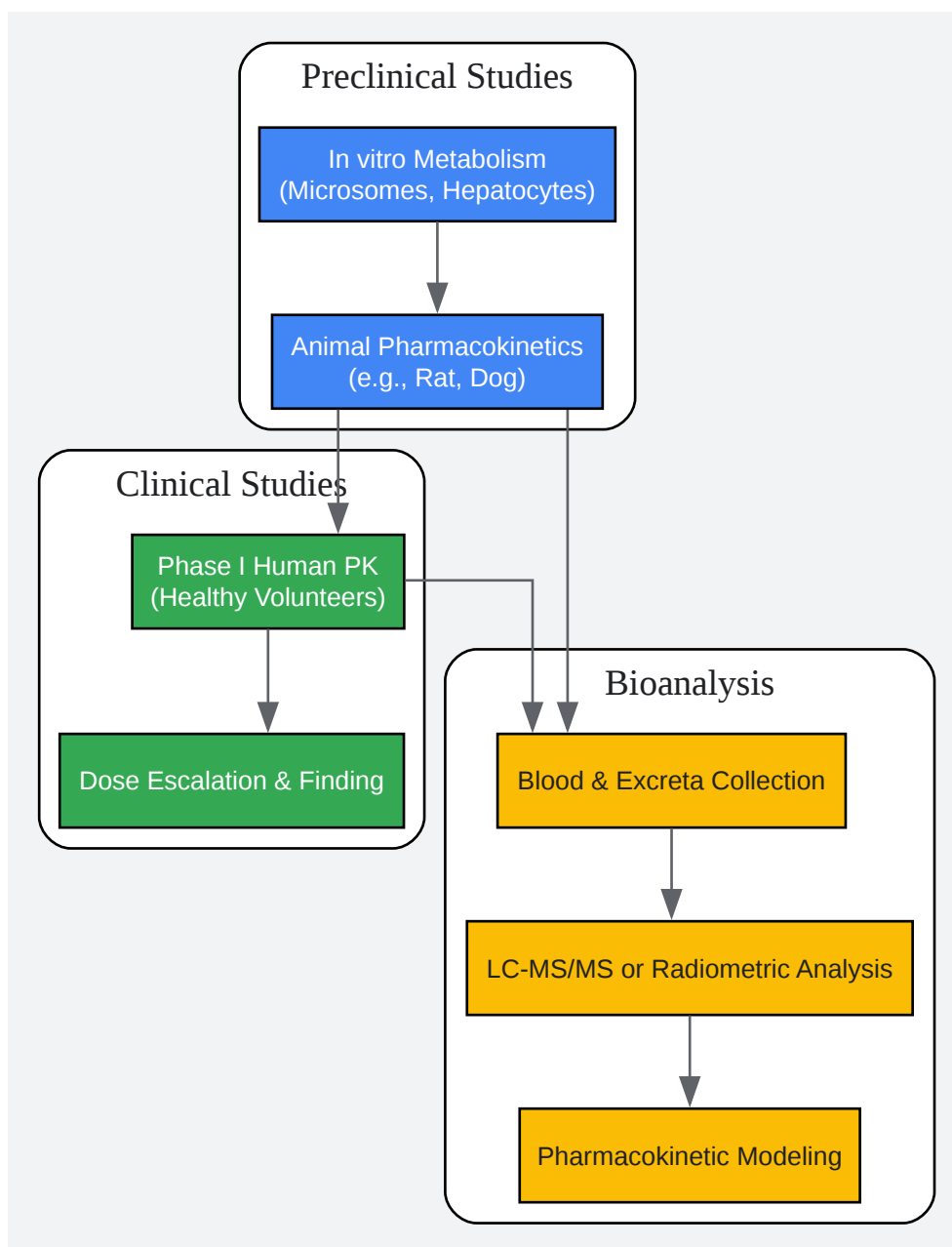
The metabolism of indole derivatives can be complex. While specific signaling pathways involving **2-[1-(Dimethylamino)ethyl]indole** are not documented, a general metabolic pathway for indole compounds can be illustrated.



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Caption: Generalized metabolic pathway of an indole derivative.

The experimental workflow for a typical pharmacokinetic study is outlined below.



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Caption: Typical experimental workflow in pharmacokinetic studies.

Conclusion

While no specific pharmacokinetic data for **2-[1-(Dimethylamino)ethyl]indole** is currently available in the public domain, the detailed analysis of the structurally related compound DIIM provides valuable insights into the potential ADME properties of this class of indole derivatives. The rapid absorption, extensive distribution, and metabolism primarily through glucuronidation

and oxidation, followed by renal excretion, are key characteristics that may be shared among similar structures. Further research is required to elucidate the specific pharmacokinetic profile of **2-[1-(Dimethylamino)ethyl]indole**.

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